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2-(4-Methoxyphenyl)-2-

morpholinoethanamine

Cat. No.: B1599109 Get Quote

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms,

is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a vast number of

approved drugs and clinical candidates stems from its unique combination of advantageous

physicochemical and metabolic properties.[3][4] The morpholine moiety can enhance aqueous

solubility, improve metabolic stability, and act as a versatile scaffold for introducing diverse

functionalities.[5] Its ability to engage in hydrogen bonding via the oxygen atom and its flexible

conformation allow for potent interactions with a wide array of biological targets, solidifying its

status as a "privileged structure."[4][6]

Among the various points of substitution on the morpholine ring, the C-2 position is of particular

strategic importance. Modifications at this position directly influence the steric and electronic

properties of the molecule, allowing for fine-tuning of potency, selectivity, and pharmacokinetic

profiles. This guide provides a comprehensive exploration of the structure-activity relationships

(SAR) of 2-substituted morpholine analogs, delving into the causal relationships between

chemical structure and biological function, outlining key experimental protocols, and offering

insights for researchers, scientists, and drug development professionals.

Core Principles of SAR: Decoding the Impact of C-2
Substitutions
The substituent at the C-2 position is a critical determinant of a morpholine analog's biological

activity. The choice of this group dictates how the molecule orients itself within a binding pocket
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and which interactions it can form.

Aryl and Heteroaryl Substitutions
The introduction of an aromatic ring at the C-2 position is a common strategy to engage in π-π

stacking, hydrophobic, and cation-π interactions with target proteins.

Phenyl and Biphenyl Groups: 2-Phenyl analogs have been shown to possess a broad range

of activities, including sympathomimetic, analgesic, and central dopaminergic effects.[7] The

phenyl ring can mimic the structure of endogenous ligands for certain receptors. Further

extension to a 2-biphenyl system has been correlated with potent antioxidant and anti-

inflammatory properties.[7]

Substituted Phenyl Rings: The functionalization of the C-2 aryl ring is a powerful tool for

optimizing activity. For instance, SAR studies on anticancer agents have revealed that a

halogen-substituted phenyl ring at C-2 significantly increases inhibitory activity against cell

lines like HepG2.[8]

Heterocyclic Rings: Incorporating other heterocyclic moieties, such as pyrazoline or

pyrazolopyrimidine, via the C-2 position can lead to highly potent and selective compounds.

These additions can introduce new hydrogen bond donors and acceptors, fundamentally

altering the binding mode and efficacy.[8]

Alkyl and Cycloalkyl Substitutions
Alkyl groups at the C-2 position primarily modulate the lipophilicity and steric profile of the

molecule.

Chain Length and Branching: The length and branching of an alkyl chain can influence cell

penetration and binding affinity. In fungicidal morpholines, N-substitution with alkyl groups of

12-13 carbons was found to be optimal for activity.[9] While this is an N-substitution example,

the principle of tuning lipophilicity applies to C-2 as well.

Impact on Anticancer Activity: The introduction of alkyl groups at positions adjacent to the

heteroatoms, such as C-3, has been shown to increase anticancer activity, suggesting that

steric bulk near the core can be beneficial for certain targets like mTOR.[2][8] This provides a

rationale for exploring similar substitutions at C-2.
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Functional Group Modifications
Directly attaching functional groups to the C-2 position or to a C-2 substituent offers a route to

establish specific, high-energy interactions like hydrogen bonds.

Hydroxy (-OH) and Alkoxy (-OR) Groups: 2-Hydroxy and 2-alkoxy derivatives are often key

synthetic intermediates formed during the cyclization process.[7] The hydroxyl group can act

as a crucial hydrogen bond donor, anchoring the ligand in its binding site.

Nitroxy-alkoxy (-O-R-ONO₂) Groups: These derivatives have been synthesized as nitric

oxide (NO) donors. This dual-action approach combines the core pharmacophore's activity

with the vasodilatory and signaling properties of NO, proving effective in creating potent

hypolipidemic and hypocholesterolemic agents.[7]

The Critical Role of Stereochemistry
The C-2 position is a chiral center, and the stereochemical configuration is often paramount for

biological activity. Enantiomers can exhibit dramatically different potencies, selectivities, and

even pharmacological effects. Therefore, controlling the stereochemistry through asymmetric

synthesis is a critical aspect of designing 2-substituted morpholine analogs.[10]

Visualizing the Core SAR Principles
The following diagram summarizes the key structure-activity relationships for 2-substituted

morpholine analogs discussed above.
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Caption: Key SAR drivers for 2-substituted morpholine analogs.

Synthetic Strategies and Experimental Protocols
The rational design of novel analogs is underpinned by robust and flexible synthetic chemistry.

General Synthetic Approaches
Classical Cyclization: A foundational method involves the reaction of a suitable 2-

aminoethanol with an α-haloketone, such as an aryl-bromomethyl-ketone. The resulting

intermediate hydroxyaminoketone undergoes spontaneous intramolecular cyclization to form

the 2-hydroxy-substituted morpholine ring.[7]

Modern Methodologies: To improve efficiency, yield, and stereoselectivity, modern methods

are increasingly employed. These include photocatalytic diastereoselective annulation
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strategies that construct the morpholine ring from readily available starting materials[11] and

multi-component reactions that build molecular complexity in a single step.[12]

Experimental Protocol: Synthesis of a 2-Aryl-2-hydroxy-
morpholine Analog
This protocol is a representative example based on established cyclization methods.[7]

Step 1: N-Alkylation

To a solution of the desired 2-aminoethanol (1.0 eq) in a suitable solvent like acetonitrile, add

a base such as potassium carbonate (2.0 eq).

Add the aryl-bromomethyl-ketone (1.1 eq) dropwise at room temperature.

Stir the reaction mixture at 60°C for 4-6 hours, monitoring by TLC until the starting material is

consumed.

Step 2: Cyclization and Work-up

Upon completion, cool the reaction to room temperature. The intermediate often cyclizes

spontaneously.

Filter the mixture to remove the inorganic base.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

Purify the crude residue using column chromatography on silica gel, typically with a gradient

of ethyl acetate in hexanes, to yield the pure 2-aryl-2-hydroxy-morpholine product.

Step 4: Characterization

Confirm the structure and purity of the final compound using standard analytical techniques

(¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).
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Visualizing the Synthetic and Screening Workflow
A systematic approach is essential for the efficient discovery and evaluation of new analogs.
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Caption: Integrated workflow for SAR-driven drug discovery.

Biological Evaluation and Screening Protocols
Determining the biological activity of newly synthesized analogs requires a cascade of robust

assays.

Common In Vitro Assays
Enzyme Inhibition Assays: For targets like kinases (e.g., PI3K/mTOR) or cholinesterases

(AChE), biochemical assays are used to measure the direct inhibitory effect of the

compounds.[2][13]

Receptor Binding Assays: Radioligand binding assays are employed to determine the affinity

of analogs for specific receptors, such as dopamine or glutamate receptors.[14][15]

Cell-Based Assays: Cytotoxicity assays (e.g., MTT, CellTiter-Glo®) are crucial for anticancer

drug discovery, measuring the effect of compounds on the viability of cancer cell lines (e.g.,

HepG2, MCF-7, HCT-116).[8]

Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard method for assessing the anti-proliferative effects of

compounds on cancer cells.

Step 1: Cell Seeding

Culture the desired cancer cell line (e.g., HepG2) under standard conditions (37°C, 5% CO₂).

Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000

cells per well in 100 µL of complete medium.

Incubate the plate for 24 hours to allow cells to attach.

Step 2: Compound Treatment

Prepare serial dilutions of the 2-substituted morpholine analogs in culture medium.
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Remove the old medium from the wells and add 100 µL of the medium containing the test

compounds (or vehicle control).

Incubate the plate for another 48-72 hours.

Step 3: MTT Addition and Incubation

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will

convert the yellow MTT to purple formazan crystals.

Step 4: Solubilization and Measurement

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic

isopropanol) to each well to dissolve the formazan crystals.

Shake the plate gently for 10 minutes.

Measure the absorbance at 570 nm using a microplate reader.

Step 5: Data Analysis

Calculate the percentage of cell viability relative to the vehicle-treated control.

Plot the viability against the compound concentration and fit the data to a dose-response

curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Interpretation: A Quantitative Look at SAR
Systematically organizing biological data is essential for deriving meaningful SAR insights. The

table below presents hypothetical but representative data illustrating key SAR principles for a

series of 2-substituted morpholine analogs targeting a generic kinase.
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Analog C-2 Substituent (R) IC₅₀ (nM) SAR Insight

1 Phenyl 850
Baseline activity from

the aryl group.

2 4-Chlorophenyl 120

Halogen substitution

in the para position

significantly improves

potency, likely through

favorable interactions

in a specific pocket.[8]

3 4-Methoxyphenyl 920

Electron-donating

group at the para

position is not well-

tolerated, suggesting

an electronic or steric

clash.

4 Biphenyl 75

Extending the

aromatic system to

biphenyl enhances π-

stacking and

hydrophobic

interactions, leading to

a marked increase in

potency.[7]

5 (S)-1-Hydroxyethyl 450

Introduction of a

hydrogen-bond donor

is moderately

beneficial.

Stereochemistry is

crucial.

6 (R)-1-Hydroxyethyl >10,000 The (R)-enantiomer is

inactive, highlighting

the strict

stereochemical
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requirements of the

binding site.[10]

7 Pyrazol-1-yl 35

A nitrogen-containing

heterocycle is highly

favorable, likely

forming a key

hydrogen bond with

the target enzyme.[8]

Conclusion and Future Directions
The C-2 position of the morpholine scaffold is a powerful control element for modulating

biological activity. SAR studies consistently demonstrate that modifications at this site—from

simple alkyl and aryl groups to complex heterocyclic systems—can profoundly impact a

compound's potency, selectivity, and overall drug-like properties. The strategic introduction of

functional groups and the precise control of stereochemistry are essential for optimizing

interactions with biological targets.

Future research in this area will likely focus on several key avenues:

Novel Scaffolds: The development of new, more efficient, and stereoselective synthetic

methods will enable access to previously unexplored chemical space.[11]

Target Selectivity: As our understanding of disease biology grows, efforts will intensify to

design 2-substituted analogs with high selectivity for specific enzyme isoforms or receptor

subtypes to minimize off-target effects.

Polypharmacology: Conversely, rationally designed "dirty drugs" that modulate multiple

targets simultaneously may offer new therapeutic strategies for complex diseases like cancer

and neurodegenerative disorders.[13]

By integrating rational design, advanced synthesis, and systematic biological evaluation, the 2-

substituted morpholine scaffold will undoubtedly continue to be a rich source of novel

therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1599109#structure-activity-relationship-sar-studies-
of-2-substituted-morpholine-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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